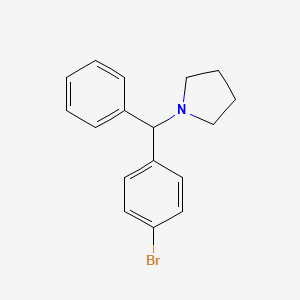

1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-bromophenyl)-phenylmethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN/c18-16-10-8-15(9-11-16)17(19-12-4-5-13-19)14-6-2-1-3-7-14/h1-3,6-11,17H,4-5,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLJXKKHZUELSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682504 | |

| Record name | 1-[(4-Bromophenyl)(phenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-96-0 | |

| Record name | Pyrrolidine, 1-[(4-bromophenyl)phenylmethyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromophenyl)(phenyl)methyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine" basic properties

An In-depth Technical Guide on the Core Properties of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique stereochemical and physicochemical properties make it a valuable component in the design of novel therapeutic agents.[1] This guide focuses on the basic properties of a specific derivative, This compound . We will delve into its chemical and physical characteristics, synthesis, analytical methods, and known biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated resource of technical information, including experimental protocols and pathway visualizations.

Chemical and Physical Properties

This compound is a synthetic compound featuring a central methane carbon bonded to a 4-bromophenyl group, a phenyl group, and the nitrogen atom of a pyrrolidine ring. The presence of the bromine atom and the diphenylmethyl moiety are key features that can influence its biological activity and metabolic stability.[3]

Identifiers and Physicochemical Data

The following table summarizes the key identification and physical properties of the compound.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1280786-96-0 | [4] |

| Molecular Formula | C₁₇H₁₈BrN | [4] |

| Molecular Weight | 316.24 g/mol | [4] |

| InChIKey | DFLJXKKHZUELSW-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1CCN(C1)C(C2=CC=C(C=C2)Br)C3=CC=CC=C3 | N/A |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of the compound.

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Description |

| Ar-H | 7.42–7.25 | Multiplet, aromatic protons |

| N-CH₂ | 3.85–3.71 | Multiplet, 2H, pyrrolidine ring |

| CH | 2.50–2.41 | Multiplet, 1H, methine proton |

| pyrrolidine-H | 2.05–1.91 | Multiplet, 3H, pyrrolidine ring |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Description |

| C-Br | 153.92 | Aromatic carbon attached to Br |

| Ar-C | 142.42 | Aromatic carbon |

| Ar-C | 131.59 | Aromatic carbon |

| N-CH₂ | 61.39 | Pyrrolidine ring carbon |

| pyrrolidine-C | 47.57 | Pyrrolidine ring carbon |

Note: The referenced source for NMR data lists the molecular formula as C₁₆H₁₈BrN, which is inconsistent with the compound name. The data is presented here as reported but should be used with caution.[4]

Synthesis and Characterization

The synthesis of pyrrolidine derivatives can be achieved through various established routes, including 1,3-dipolar cycloadditions and modifications of natural amino acids like proline.[5][6] For this compound, a direct nucleophilic substitution approach is a viable and straightforward method.

Experimental Protocol: Synthesis

This protocol outlines a general method for the synthesis of the title compound via nucleophilic substitution.

Objective: To synthesize this compound.

Materials:

-

4-Bromobenzhydryl bromide (or 1-bromo-4-(bromo(phenyl)methyl)benzene)

-

Pyrrolidine

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware

Procedure:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1 equivalent of 4-bromobenzhydryl bromide in anhydrous DCM.

-

Addition of Amine: To the stirred solution, add 1.2 equivalents of pyrrolidine dropwise.

-

Addition of Base: Following the pyrrolidine, add 1.5 equivalents of triethylamine dropwise. The base is added to neutralize the HBr byproduct formed during the reaction.

-

Reaction Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Mechanism of Action

Pyrrolidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and enzyme inhibitory effects.[1][2] While specific quantitative data for this compound is limited in publicly accessible literature, its structural features suggest potential for significant biological activity.

Anticancer Potential

Many pyrrolidine-containing compounds have been investigated as anticancer agents.[1] Their mechanisms often involve the inhibition of critical cellular machinery or the induction of programmed cell death (apoptosis).[4] Research on similar structures suggests that these compounds can modulate various signaling pathways, leading to the activation of caspases, which are key proteases in the apoptotic cascade.[4]

Enzyme Inhibition

The pyrrolidine scaffold is a key component in many enzyme inhibitors.[1][7] Derivatives have shown potent inhibitory activity against enzymes like α-amylase and α-glucosidase, which are relevant targets for managing diabetes.[2][8] Other targeted enzymes include dipeptidyl peptidase-IV (DPP-IV) and various kinases.[5][7] The mechanism typically involves the compound binding to the active site of the enzyme, blocking access to its natural substrate.[4]

Receptor Modulation

Pyrrolidine derivatives can also act as modulators of cellular receptors. For example, some derivatives function as antagonists for chemokine receptors like CXCR4, which plays a role in cancer cell migration and metastasis.[7]

The table below presents IC₅₀ values for various pyrrolidine derivatives against different biological targets to provide context for the potential potency of this class of compounds.

| Compound Class/Derivative | Target/Cell Line | Activity (IC₅₀) | Reference |

| Rhodanine-substituted spirooxindole pyrrolidine | α-amylase | 1.57 ± 0.10 µg/mL | [2] |

| 1,2,4-Oxadiazole pyrrolidine derivative | E. coli DNA gyrase | 120 ± 10 nM | [2] |

| Pyrrolidine sulfonamide derivative | DPP-IV enzyme | 11.32 ± 1.59 µM | [2] |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 (Breast Cancer) | 0.42 - 0.78 µM | [1] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 (Colon Cancer) | 0.39 - 0.92 µM | [1] |

Experimental Protocols for Biological Assays

To assess the biological activity of this compound, standardized assays are employed.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on a cancer cell line.

Principle: The MTT assay is a colorimetric method that measures cell viability. NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

Materials:

-

Cancer cell line (e.g., MCF-7, HT29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound, dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: α-Glucosidase Inhibition Assay

Objective: To assess the inhibitory effect of the compound on α-glucosidase activity.

Principle: This assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (p-NPG) by the α-glucosidase enzyme. The absorbance of the yellow p-nitrophenol is measured spectrophotometrically.

Materials:

-

α-Glucosidase enzyme solution (from Saccharomyces cerevisiae)

-

Phosphate buffer (0.1 M, pH 6.8)

-

p-NPG substrate solution (1 M)

-

Test compound at various concentrations

-

Sodium carbonate (Na₂CO₃) solution (0.1 N)

-

96-well plate and microplate reader

Procedure:

-

Incubation: In a 96-well plate, mix 10 µL of the test compound solution with 10 µL of α-glucosidase enzyme solution. Incubate at 37°C for 20 minutes.[8]

-

Buffer Addition: Add 125 µL of phosphate buffer to each well.[8]

-

Reaction Initiation: Add 20 µL of the p-NPG substrate to start the reaction. Incubate for an additional 30 minutes at 37°C.[8]

-

Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.[8]

-

Measurement: Measure the absorbance at 405 nm. Acarbose is typically used as a positive control.

-

Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations: Pathways and Workflows

Diagrams can effectively illustrate complex biological pathways and experimental procedures.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a novel pyrrolidine derivative.

Caption: A generalized workflow for the synthesis, purification, and evaluation of a novel compound.

Enzyme Inhibition Mechanism

This diagram illustrates the basic principle of competitive enzyme inhibition.

Caption: Competitive enzyme inhibition by a pyrrolidine derivative.

CXCR4 Signaling Pathway Inhibition

The CXCL12/CXCR4 signaling axis is crucial for cell migration. Pyrrolidine derivatives can act as antagonists to this pathway.

Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by a pyrrolidine antagonist.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. 1-(1-(4-Bromophenyl)ethyl)pyrrolidine | 78065-00-6 | Benchchem [benchchem.com]

- 4. This compound | 1280786-96-0 | Benchchem [benchchem.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the anticipated mechanism of action for the novel compound, 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine. Drawing upon structural homologies to known psychoactive compounds and established principles of neuropharmacology, this document outlines the most probable molecular targets and subsequent signaling pathway modulations. Detailed hypothetical experimental protocols and data are presented to furnish a robust framework for empirical validation. This guide is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.

Introduction

This compound is a synthetic molecule featuring a core pyrrolidine ring, a structure prevalent in a multitude of biologically active compounds. Its design bears a significant structural resemblance to pyrovalerone and its analogs, a class of compounds recognized for their potent inhibitory effects on monoamine transporters. The presence of a diphenylmethyl moiety, with a bromine substitution on one of the phenyl rings, suggests a potential for high-affinity interactions with specific protein targets within the central nervous system. This guide will explore the most likely mechanism of action, focusing on its potential role as a monoamine reuptake inhibitor.

Postulated Mechanism of Action: Monoamine Transporter Inhibition

Based on its structural characteristics, this compound is hypothesized to function as a norepinephrine-dopamine reuptake inhibitor (NDRI). Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft. By binding to these transporters, reuptake inhibitors effectively increase the extracellular concentrations of their respective neurotransmitters, thereby enhancing downstream signaling.

The bromophenyl group may contribute to the binding affinity and selectivity of the compound for these transporters. Structure-activity relationship studies on similar compounds have indicated that halogen substitutions can significantly influence pharmacological activity.

Signaling Pathway

The primary signaling pathway affected by the inhibition of DAT and NET is the enhancement of dopaminergic and noradrenergic neurotransmission. An elevation in synaptic dopamine and norepinephrine levels leads to increased activation of their respective postsynaptic receptors, which can trigger a cascade of intracellular signaling events.

An In-depth Technical Guide on the Dopamine Transporter Affinity of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for psychostimulants and therapeutic agents for neuropsychiatric disorders.[1] This document provides a technical overview of the pharmacological evaluation of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, a pyrrolidine derivative, with a focus on its affinity for the dopamine transporter. While specific quantitative binding data for this compound is not available in the public domain at the time of this report, this guide furnishes detailed experimental protocols for determining such affinity, based on established methodologies. Furthermore, it outlines the dopaminergic signaling pathway and the structure-activity relationships of related compounds to provide a comprehensive context for future research.

Introduction to the Dopamine Transporter

The dopamine transporter is a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[2] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis.[1][3] This mechanism makes the DAT a principal target for a wide array of compounds, including therapeutic drugs for conditions like ADHD and depression, as well as drugs of abuse such as cocaine and amphetamines.[1] Ligands that bind to the DAT can be broadly classified as inhibitors (blockers) or substrates (releasers), each modulating dopaminergic neurotransmission through distinct mechanisms. The affinity of a compound for the DAT is a primary determinant of its potency and potential physiological effects.

Quantitative Binding Affinity Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data (e.g., Ki or IC50 values) for the binding affinity of this compound at the human or rodent dopamine transporter. The available information focuses on the diverse biological activities of the broader class of pyrrolidine derivatives.[4]

To provide a framework for future studies, the following table is presented as a template for reporting DAT binding affinity data.

| Compound | Target | Assay Type | Radioligand | Ki (nM) | IC50 (nM) | Species | Reference |

| This compound | DAT | Competitive Binding | [³H]WIN 35,428 | TBD | TBD | Human | TBD |

| This compound | SERT | Competitive Binding | [³H]Citalopram | TBD | TBD | Human | TBD |

| This compound | NET | Competitive Binding | [³H]Nisoxetine | TBD | TBD | Human | TBD |

TBD: To Be Determined

Experimental Protocols for DAT Affinity Determination

The affinity of a test compound for the dopamine transporter is typically determined using a competitive radioligand binding assay. This section details a standard protocol for such an experiment.

Membrane Preparation from DAT-Expressing Cells or Brain Tissue

This protocol describes the preparation of crude membrane fractions rich in dopamine transporters.

Materials:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

DAT-expressing cells (e.g., HEK-293 cells stably expressing hDAT) or brain tissue rich in DAT (e.g., rat striatum).

-

Dounce homogenizer or polytron.

-

High-speed refrigerated centrifuge.

Procedure:

-

Harvest cells or dissect brain tissue on ice and place in ice-cold Homogenization Buffer.

-

Homogenize the tissue using a Dounce homogenizer (10-15 strokes) or a polytron.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the membrane fraction.

-

Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA protein assay).

-

Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a specific radioligand from the dopamine transporter.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: [³H]WIN 35,428 (a cocaine analog that binds with high affinity to the DAT).

-

Non-specific binding control: A high concentration of a known DAT inhibitor, such as GBR 12909 (10 µM) or cocaine (30 µM).

-

Test compound (this compound) at various concentrations.

-

Prepared cell membranes.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Cell harvester.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

50 µL of prepared membranes (containing 10-50 µg of protein).

-

50 µL of test compound solution at various concentrations (or buffer for total binding).

-

50 µL of assay buffer or a non-specific binding control.

-

50 µL of [³H]WIN 35,428 at a concentration close to its Kd (e.g., 1-5 nM).

-

-

Incubate the plate for 60-120 minutes at room temperature or 4°C with gentle agitation.

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM in the absence of competitor) - Non-specific Binding (CPM in the presence of excess unlabeled inhibitor).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine IC50:

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the DAT.

-

-

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and experimental procedures are provided below to aid in the understanding of the context and methodology.

Structure-Activity Relationship (SAR) Context

The affinity of ligands for the dopamine transporter is highly dependent on their chemical structure. For compounds related to the diphenylmethylpyrrolidine scaffold, several structural features are known to influence DAT binding. Generally, the presence and position of substituents on the phenyl rings can dramatically alter affinity and selectivity. For instance, in various classes of DAT inhibitors, halogen substitutions on the phenyl ring can enhance binding potency. The pyrrolidine ring itself is a common motif in potent DAT ligands, contributing to the overall conformation and interaction with the transporter's binding pocket. Without experimental data for this compound, its precise SAR cannot be determined, but the 4-bromo substitution on one of the phenyl rings suggests a potential for interaction with the DAT.

Conclusion

While direct experimental data on the dopamine transporter affinity of this compound is currently unavailable, this guide provides the necessary framework for its determination. The detailed protocols for membrane preparation and competitive radioligand binding assays offer a clear path for researchers to quantify the compound's affinity (Ki) and selectivity for the DAT. The provided diagrams of the dopaminergic signaling pathway and experimental workflow serve as valuable tools for understanding the biological context and procedural steps. Future studies to generate these empirical data are essential to fully characterize the pharmacological profile of this compound and to understand its potential as a modulator of the dopaminergic system.

References

- 1. Structure-activity relationships for substrate recognition by the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 1280786-96-0 | Benchchem [benchchem.com]

In-Depth Technical Guide: Characterizing the Interaction of Novel Compounds with the Serotonin Transporter (SERT)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin transporter (SERT), a key regulator of serotonergic neurotransmission, is a primary target for the development of therapeutics for a multitude of psychiatric disorders, including depression and anxiety. The characterization of novel chemical entities that interact with SERT is a critical step in the drug discovery pipeline. This technical guide provides a comprehensive overview of the state-of-the-art methodologies used to evaluate the binding affinity and functional activity of test compounds at the human serotonin transporter. For illustrative purposes, we will refer to the hypothetical test compound 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine . It is important to note that, as of the date of this publication, there is no publicly available data detailing the interaction of this specific compound with the serotonin transporter. Therefore, this document serves as a methodological framework for the investigation of any novel compound. We will detail experimental protocols for in vitro binding and uptake assays, provide templates for data presentation, and illustrate key workflows and pathways using diagrammatic representations.

Introduction to the Serotonin Transporter (SERT)

The serotonin transporter is a monoamine transporter protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating serotonergic signaling and maintaining synaptic homeostasis. Dysregulation of SERT function has been implicated in the pathophysiology of numerous neuropsychiatric conditions. Consequently, SERT has become a focal point for pharmacological intervention, with selective serotonin reuptake inhibitors (SSRIs) being a cornerstone of treatment for major depressive disorder and other mood disorders. The discovery of novel SERT ligands with distinct pharmacological profiles remains an active area of research.

Quantitative Data Presentation

The precise quantification of a compound's interaction with SERT is fundamental to understanding its pharmacological profile. The following tables are presented as templates for the clear and structured presentation of such data.

Table 1: SERT Binding Affinity of this compound

| Radioligand | Test Compound | Ki (nM) | Assay Type | Cell Line/Tissue | Reference |

| [³H]Citalopram | This compound | To be determined | Competitive Radioligand Binding | HEK293 cells expressing hSERT | N/A |

| [¹²⁵I]RTI-55 | This compound | To be determined | Competitive Radioligand Binding | Human platelet membranes | N/A |

Table 2: Functional Inhibition of Serotonin Uptake by this compound

| Substrate | Test Compound | IC₅₀ (nM) | Assay Type | Cell Line/Tissue | Reference |

| [³H]Serotonin | This compound | To be determined | Radiometric Uptake Assay | Human platelets | N/A |

| Fluorescent Substrate | This compound | To be determined | Fluorescence-based Uptake Assay | CHO cells expressing hSERT | N/A |

Experimental Protocols

Competitive Radioligand Binding Assay for SERT

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for SERT.

Materials:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT) or from human platelets.

-

Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.

-

Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO) and serially diluted.

-

Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]

-

Wash Buffer: Ice-cold Assay Buffer.[1]

-

Scintillation Cocktail.

-

96-well Filter Plates.

-

Liquid Scintillation Counter.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound. Dilute the radioligand in assay buffer to a final concentration at or near its Kd.

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Incubation: Add 50 µL of assay buffer (for total binding), non-specific inhibitor, or test compound to the appropriate wells. Add 50 µL of the diluted radioligand to all wells. Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to all wells. The final assay volume will be 200 µL.[1] Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Rapidly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioligand.[1]

-

Radioactivity Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity retained on the filters using a liquid scintillation counter.[1]

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Determine the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

-

Serotonin Uptake Inhibition Assay

This protocol describes a method to assess the functional potency of a test compound in inhibiting the uptake of serotonin into cells expressing SERT.

Materials:

-

Cell Line: A suitable cell line stably expressing hSERT (e.g., HEK293 or CHO cells) or human platelets.

-

Substrate: [³H]Serotonin or a fluorescent serotonin analog.

-

Test Compound: this compound, prepared in a suitable solvent and serially diluted.

-

Uptake Buffer: Krebs-Ringer-HEPES buffer or a similar physiological salt solution.

-

Lysis Buffer (for radiometric assay).

-

Scintillation Cocktail (for radiometric assay).

-

Fluorometer or Plate Reader (for fluorescent assay).

Procedure:

-

Cell Plating: Plate the cells in a suitable multi-well plate (e.g., 96-well) and allow them to adhere overnight.

-

Pre-incubation with Inhibitor: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiation of Uptake: Add the [³H]Serotonin or fluorescent substrate to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to allow for substrate uptake. The incubation time should be within the linear range of uptake.

-

Termination of Uptake:

-

Radiometric Assay: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to remove the extracellular substrate.

-

Fluorescent Assay: The termination step may involve the addition of a quenching agent or a wash step, depending on the specific fluorescent substrate used.

-

-

Quantification of Uptake:

-

Radiometric Assay: Lyse the cells with lysis buffer and add a scintillation cocktail. Quantify the intracellular radioactivity using a scintillation counter.

-

Fluorescent Assay: Measure the intracellular fluorescence using a fluorometer or a fluorescence plate reader.

-

-

Data Analysis:

-

Determine the amount of serotonin uptake at each concentration of the test compound.

-

Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a serotonin uptake inhibition assay.

Signaling Pathway

Caption: Inhibition of serotonin reuptake at the serotonergic synapse.

Conclusion

The methodologies detailed in this guide represent the foundational assays for characterizing the interaction of novel compounds with the serotonin transporter. A thorough understanding and precise execution of these experiments are paramount for the successful identification and development of new therapeutics targeting the serotonergic system. While "this compound" was used as a placeholder to illustrate these processes, the outlined protocols provide a robust framework for assessing any compound of interest. The combination of binding affinity and functional uptake data allows for a comprehensive pharmacological profiling that is essential for advancing promising candidates in the drug discovery process.

References

Technical Guide: Evaluating the Norepinephrine Transporter Effects of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and Related Pyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The norepinephrine transporter (NET) is a critical regulator of noradrenergic signaling in the central and peripheral nervous systems.[1][2][3] By mediating the reuptake of norepinephrine from the synaptic cleft, NET plays a pivotal role in various physiological and pathological processes, including mood, attention, and cardiovascular function.[3] Consequently, it has emerged as a key therapeutic target for a range of conditions, most notably depression and attention-deficit/hyperactivity disorder (ADHD).[3][4]

Pyrrolidine-containing compounds represent a significant class of molecules in medicinal chemistry, with many demonstrating potent and diverse biological activities.[5][6][7][8][9] The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs and is recognized for its potential to enhance pharmacological properties.[6][7] Within this class, derivatives of 3-(phenoxy-phenyl-methyl)-pyrrolidine have been identified as potent and balanced inhibitors of both norepinephrine and serotonin reuptake.[10]

This technical guide focuses on the compound 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine , a pyrrolidine derivative with a structural resemblance to known monoamine reuptake inhibitors. While specific quantitative data on the direct interaction of this compound with the norepinephrine transporter is not extensively available in public literature, its chemical structure suggests a potential for such activity. This document provides a comprehensive framework for researchers to investigate the effects of this and similar novel pyrrolidine derivatives on the norepinephrine transporter. It outlines detailed experimental protocols for in vitro assays, presents comparative data for known NET inhibitors, and visualizes key experimental workflows and signaling pathways.

Comparative Analysis of Known Norepinephrine Transporter Inhibitors

To provide a context for evaluating novel compounds, the following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of several well-characterized NET inhibitors. These values are essential benchmarks for assessing the potency and selectivity of new chemical entities like this compound.

| Compound | Class | NET Ki (nM) | Primary Clinical Use |

| Desipramine | Tricyclic Antidepressant (TCA) | 0.8 - 4.2 | Depression |

| Reboxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | 5.8 - 18 | Depression |

| Atomoxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | 5 | Attention-Deficit/Hyperactivity Disorder (ADHD) |

| Nisoxetine | Selective Norepinephrine Reuptake Inhibitor (NRI) | Ki = 43 nM for a fluorescent derivative | Research Tool |

| Mazindol | Atypical Stimulant | 3.2 | ADHD, Narcolepsy |

| Bupropion | Atypical Antidepressant | Ki values for metabolites inhibit NE reuptake | Depression, Smoking Cessation |

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.[11]

Experimental Protocols for Assessing NET Interaction

The following sections provide detailed methodologies for key in vitro experiments to determine the affinity and functional inhibition of a test compound for the norepinephrine transporter.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor or transporter.[12][13][14] This is achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand that has a known high affinity for the target.

Objective: To determine the inhibitory constant (Ki) of this compound for the norepinephrine transporter.

Materials:

-

Test compound: this compound

-

Radioligand: [3H]Nisoxetine or another suitable NET-selective radioligand

-

Membrane preparation: From cells expressing human NET (e.g., HEK293-hNET cells) or from specific brain regions rich in NET, such as the prefrontal cortex.[15]

-

Assay buffer: e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4[16]

-

Wash buffer: Ice-cold assay buffer

-

Unlabeled ligand for non-specific binding determination: Desipramine or another high-affinity NET inhibitor

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[16]

-

Cell harvester

-

Scintillation counter and scintillation cocktail

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend the pellet in the assay buffer. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[16]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells)[16]

-

A range of concentrations of the test compound (this compound).

-

A fixed concentration of the radioligand (e.g., near its Kd value).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of an unlabeled NET inhibitor (e.g., desipramine).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[16]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[12][16]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[16]

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into cells or synaptosomes, providing a measure of its functional antagonism at the NET.

Objective: To determine the IC50 of this compound for the inhibition of norepinephrine uptake.

Materials:

-

Test compound: this compound

-

Radiolabeled norepinephrine: [3H]Norepinephrine

-

Cell line endogenously expressing NET (e.g., SK-N-BE(2)C human neuroblastoma cells) or synaptosomal preparations from rodent brain tissue.[17][18]

-

Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.[19]

-

Uptake buffer: KRH buffer containing [3H]Norepinephrine.

-

Lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[19]

-

96-well cell culture plates (poly-D-lysine coated).[19]

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Cell Culture/Synaptosome Preparation:

-

Assay Setup:

-

Wash the cell monolayer or synaptosomes twice with KRH buffer.

-

Pre-incubate the cells/synaptosomes with various concentrations of the test compound or vehicle control for 10-15 minutes at 37°C.[19]

-

-

Initiation of Uptake: Add the uptake buffer containing [3H]Norepinephrine to initiate the uptake process.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.[19]

-

Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells/synaptosomes three times with ice-cold KRH buffer to stop the uptake.[19]

-

Cell Lysis and Quantification:

-

Data Analysis:

-

Plot the percentage of norepinephrine uptake inhibition as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a simplified signaling pathway relevant to the study of NET inhibitors.

Caption: Workflow for the Radioligand Binding Assay.

Caption: Workflow for the Norepinephrine Uptake Inhibition Assay.

Caption: Simplified Norepinephrine Transporter Signaling Pathway.

Conclusion

While direct experimental data for the interaction of this compound with the norepinephrine transporter is currently limited, its structural characteristics place it within a class of compounds known to possess such activity. This technical guide provides researchers with the necessary framework and detailed protocols to systematically evaluate the NET-modulating effects of this and other novel pyrrolidine derivatives. By following the outlined experimental procedures for radioligand binding and norepinephrine uptake inhibition, and by using the provided comparative data and workflow visualizations, researchers can effectively characterize the pharmacological profile of these compounds. Such investigations are crucial for the discovery and development of new therapeutic agents targeting the norepinephrine transporter for the treatment of various neurological and psychiatric disorders.

References

- 1. bioivt.com [bioivt.com]

- 2. Effects of various pharmacological agents on the function of norepinephrine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. This compound | 1280786-96-0 | Benchchem [benchchem.com]

- 6. enamine.net [enamine.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 10. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of the Diarylmethylpyrrolidine Scaffold: A Deep Dive into the Structure-Activity Relationship of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine and its Analogs as Monoamine Transporter Ligands

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine core structure represents a significant pharmacophore in the exploration of novel monoamine transporter ligands. As a privileged scaffold, its derivatives have been investigated for their potential to modulate the activity of the dopamine transporter (DAT) and the serotonin transporter (SERT), key players in neuronal signaling and prominent targets for the treatment of various neuropsychiatric disorders. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this chemical series, detailed experimental protocols for their pharmacological evaluation, and visual representations of key synthetic and biological pathways.

Core Structure and Pharmacological Significance

The this compound scaffold belongs to the broader class of diarylmethylpyrrolidines. The central features of this structure include a pyrrolidine ring, which often serves as a key anchoring element to the transporter proteins, and a diarylmethyl (benzhydryl) moiety. The nature and substitution pattern of the two aryl rings, in this case, a phenyl and a 4-bromophenyl group, are critical determinants of the compound's affinity and selectivity for DAT and SERT. The bromine atom, in particular, is a common modification in medicinal chemistry known to influence pharmacokinetic and pharmacodynamic properties through its electronic and steric effects.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive quantitative SAR study for a complete series of this compound analogs is not extensively documented in publicly available literature, a robust understanding of the SAR can be inferred from studies on closely related diarylmethylpyrrolidine and piperidine analogs, as well as other monoamine transporter inhibitors. The following sections summarize the key SAR findings, with a focus on substitutions on the aryl rings and modifications of the pyrrolidine moiety.

Aryl Ring Substitutions

The substitution pattern on the two phenyl rings of the benzhydryl group is a primary driver of both potency and selectivity for DAT and SERT.

-

Position of Substitution: Para-substitution on one or both phenyl rings is a well-explored strategy for enhancing affinity for monoamine transporters. For the core molecule, the bromine atom is in the para position of one of the phenyl rings. This position is often favored as it allows the substituent to interact with specific pockets within the transporter binding site without causing significant steric hindrance.

-

Nature of the Substituent: The electronic properties of the substituent play a crucial role.

-

Electron-Withdrawing Groups: Halogens, such as the bromine in the parent compound, are electron-withdrawing groups. Studies on analogous series have shown that para-halogen substitution can increase affinity for DAT. For instance, in a series of methylphenidate analogs, para-bromo substitution resulted in a higher affinity for DAT. This suggests that the 4-bromo substituent in this compound likely contributes favorably to its interaction with DAT.

-

Electron-Donating Groups: The effect of electron-donating groups, such as methoxy or methyl, can vary. In some series, these groups may decrease affinity, while in others they can enhance it, depending on the specific interactions within the binding pocket.

-

-

Size of the Substituent: The steric bulk of the substituent is another critical factor. While some bulk is tolerated and can even be beneficial, excessively large groups at the para position can lead to a decrease in affinity due to steric clashes.

-

Dihalo-substitution: In related compound series, di-substitution, particularly with halogens at the 3 and 4 positions of a phenyl ring, has been shown to be a highly effective strategy for increasing DAT affinity.

Pyrrolidine Ring Modifications

The pyrrolidine ring is generally considered essential for the activity of this class of compounds. Modifications to this ring system typically lead to a significant loss of potency.

-

Ring Size: Expansion of the pyrrolidine to a piperidine ring can be tolerated in some cases, but often alters the selectivity profile.

-

Ring Opening: Acyclic analogs generally exhibit a dramatic reduction in affinity for both DAT and SERT.

Quantitative Data on Related Structures

To illustrate the SAR principles discussed above, the following table presents representative data from a series of pyrovalerone analogs, which share the 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one scaffold. This data provides valuable insights into how substitutions on the phenyl ring can modulate DAT and SERT affinity.[1]

| Compound ID | Phenyl Ring Substitution | DAT Ki (nM) | SERT Ki (nM) |

| 1 | 4-Methyl | 18.1 | >10,000 |

| 2 | 4-Fluoro | 23.4 | >10,000 |

| 3 | 4-Chloro | 13.9 | >10,000 |

| 4 | 4-Bromo | 12.5 | >10,000 |

| 5 | 3,4-Dichloro | 11.5 | 3,780 |

| 6 | Unsubstituted | 54.3 | >10,000 |

Data is illustrative and sourced from a study on pyrovalerone analogs to demonstrate general SAR trends.

Experimental Protocols

The pharmacological characterization of this compound and its analogs involves a series of in vitro assays to determine their affinity and functional activity at DAT and SERT.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of the test compounds for DAT and SERT. These assays measure the displacement of a specific radioligand from the transporter by the test compound.

1. Membrane Preparation:

-

Source: Rat striatal tissue (for DAT) or frontal cortex (for SERT), or cell lines stably expressing human DAT or SERT.

-

Procedure: The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes containing the transporters. The final membrane pellet is resuspended in the assay buffer.

2. Binding Assay Protocol (for DAT):

-

Radioligand: [³H]WIN 35,428 is a commonly used radioligand for DAT.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Procedure:

- Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]WIN 35,428.

- Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909).

- The incubation is carried out at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

- The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

- The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

- The radioactivity retained on the filters is quantified using liquid scintillation counting.

- The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

- The affinity of the test compound (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3. Binding Assay Protocol (for SERT):

-

Radioligand: [³H]Citalopram or [³H]Paroxetine are commonly used radioligands for SERT.

-

The procedure is analogous to the DAT binding assay, with the appropriate radioligand and non-specific binding control (e.g., fluoxetine).

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of the test compounds to inhibit the transport of dopamine or serotonin into cells or synaptosomes.

1. Cell/Synaptosome Preparation:

-

Source: Rat striatal synaptosomes (for dopamine uptake) or cell lines expressing DAT or SERT.

-

Procedure: Synaptosomes are prepared by homogenizing the brain tissue in a sucrose buffer followed by differential centrifugation.

2. Dopamine Uptake Inhibition Assay:

-

Substrate: [³H]Dopamine.

-

Procedure:

- Pre-incubate the synaptosomes or cells with various concentrations of the test compound.

- Initiate the uptake by adding a fixed concentration of [³H]Dopamine.

- Incubate for a short period at 37°C.

- Terminate the uptake by rapid filtration and washing with ice-cold buffer.

- Quantify the amount of [³H]Dopamine taken up by the cells/synaptosomes using liquid scintillation counting.

- Determine the IC₅₀ value for the inhibition of dopamine uptake.

3. Serotonin Uptake Inhibition Assay:

-

Substrate: [³H]Serotonin ([³H]5-HT).

-

The procedure is analogous to the dopamine uptake assay, using [³H]5-HT as the substrate.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a generalized synthetic scheme, the inferred SAR, and a typical experimental workflow.

Conclusion

The this compound scaffold serves as a valuable starting point for the design of novel monoamine transporter ligands. The structure-activity relationships, largely inferred from related compound series, highlight the critical role of substitutions on the aryl rings in determining the affinity and selectivity for DAT and SERT. Specifically, para-substitution with electron-withdrawing groups like bromine appears to be a favorable strategy for enhancing DAT affinity. The pyrrolidine ring is a crucial element for maintaining high potency. The detailed experimental protocols provided herein offer a standardized approach for the pharmacological evaluation of new analogs. Future research focused on a systematic exploration of substitutions on both phenyl rings of this scaffold will be instrumental in developing potent and selective ligands for the treatment of various neurological and psychiatric disorders.

References

An In-depth Technical Guide on 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine as a Putative Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine, a compound of interest within the class of diphenylmethylpyrrolidine derivatives, for its potential activity as a monoamine reuptake inhibitor. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates its likely pharmacological profile based on the well-established structure-activity relationships (SAR) of analogous compounds. This guide covers the rationale for its investigation, predicted quantitative data for its interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, detailed hypothetical experimental protocols for its evaluation, and relevant signaling pathways.

Introduction

Monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—play crucial roles in regulating mood, cognition, and various physiological processes. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1] Compounds that inhibit the function of these transporters are known as monoamine reuptake inhibitors (MRIs) and have significant therapeutic applications, particularly in the treatment of depression, attention-deficit/hyperactivity disorder (ADHD), and other neuropsychiatric conditions.

The diphenylmethylpyrrolidine scaffold is a well-established pharmacophore known to produce potent inhibitors of monoamine transporters. Modifications to the phenyl rings and the pyrrolidine moiety have been extensively explored to modulate the potency and selectivity for DAT, SERT, and NET. Specifically, halogen substitution on the phenyl ring has been shown to significantly influence binding affinities. This guide focuses on the 4-bromo-substituted analog, this compound, and outlines its expected properties as a monoamine reuptake inhibitor based on existing SAR data for related compounds. Studies on similar pyrovalerone analogs have shown that para-substituted amphetamines, including those with a 4-bromo group, tend to have enhanced serotonergic properties.[2]

Predicted Pharmacological Profile

Based on the structure-activity relationships of related diphenylmethylpyrrolidine and pyrovalerone analogs, this compound is predicted to be a potent inhibitor of the dopamine and norepinephrine transporters, with comparatively weaker activity at the serotonin transporter. The presence of the bromine atom at the para position of one of the phenyl rings is expected to influence its binding affinity and selectivity profile.

Predicted Quantitative Data

The following table summarizes the predicted in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of this compound for human monoamine transporters. These values are extrapolated from published data on structurally similar compounds and serve as a working hypothesis for initial experimental investigation.

| Target Transporter | Predicted Kᵢ (nM) | Predicted IC₅₀ (nM) |

| Dopamine Transporter (DAT) | 10 - 50 | 20 - 100 |

| Norepinephrine Transporter (NET) | 20 - 100 | 50 - 200 |

| Serotonin Transporter (SERT) | > 500 | > 1000 |

Note: These are predicted values based on SAR of analogous compounds and require experimental validation.

Detailed Experimental Protocols

To empirically determine the monoamine reuptake inhibitor profile of this compound, the following standard in vitro assays are recommended.

Radioligand Binding Assays

This assay measures the affinity of the test compound for the monoamine transporters by assessing its ability to displace a known high-affinity radioligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for hDAT, hSERT, and hNET.

Materials:

-

HEK293 cells stably expressing human DAT (hDAT), SERT (hSERT), or NET (hNET).

-

Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), and [³H]Nisoxetine (for hNET).

-

Non-specific binding competitors: Benztropine (for hDAT), Fluoxetine (for hSERT), and Desipramine (for hNET).

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the respective transporters.

-

In a 96-well plate, add increasing concentrations of the test compound.

-

Add a fixed concentration of the appropriate radioligand to each well.

-

For the determination of non-specific binding, add a high concentration of the respective competitor.

-

Add the cell membrane preparation to each well.

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the Kᵢ values using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

This functional assay measures the potency of the test compound to inhibit the uptake of radiolabeled monoamine neurotransmitters into synaptosomes.

Objective: To determine the uptake inhibition potency (IC₅₀) of this compound for dopamine, serotonin, and norepinephrine.

Materials:

-

Rat striatal (for dopamine uptake), cortical (for norepinephrine uptake), and whole brain minus striatum (for serotonin uptake) tissue.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), and [³H]Norepinephrine.

-

Test compound: this compound.

-

Uptake buffer (e.g., Krebs-Henseleit buffer).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Prepare synaptosomes from the respective rat brain regions.

-

Pre-incubate the synaptosomes with various concentrations of the test compound in uptake buffer.

-

Initiate the uptake by adding the respective radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Quantify the radioactivity trapped within the synaptosomes using a liquid scintillation counter.

-

Determine the IC₅₀ values by non-linear regression analysis of the concentration-response curves.

Visualizations

Signaling Pathway of Monoamine Reuptake Inhibition

References

An In-Depth Technical Guide to the CNS Activity of 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted central nervous system (CNS) activity of the novel compound, 1-((4-Bromophenyl)(phenyl)methyl)pyrrolidine. Structurally positioned within the diphenylmethylpyrrolidine class of compounds, its pharmacological profile is projected to be that of a potent monoamine reuptake inhibitor. This document synthesizes existing data on structurally analogous compounds to build a predictive framework for its mechanism of action, outlines detailed protocols for its empirical validation, and discusses its potential therapeutic and toxicological implications. By integrating chemical synthesis, in-vitro neurochemistry, and in-vivo behavioral pharmacology, this guide serves as a foundational resource for researchers investigating this and related psychoactive agents.

Introduction and Compound Overview

This compound is a synthetic compound featuring a pyrrolidine ring attached to a diphenylmethyl (benzhydryl) group. A key structural feature is the substitution of a bromine atom at the para-position of one of the phenyl rings. This compound belongs to a class of neurologically active agents known for their interaction with monoamine transporter systems. Its structural relatives, such as 2-Diphenylmethylpyrrolidine (Desoxy-D2PM) and Diphenylprolinol (D2PM), are recognized as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1][2] The introduction of a halogen, specifically bromine, onto the phenyl ring is a common medicinal chemistry strategy to modulate potency and selectivity at neurotransmitter transporters. Studies on analogous compounds like methylphenidate have shown that para-bromo substitution can significantly enhance affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4] Therefore, this compound is hypothesized to be a potent and selective NDRI with significant stimulant properties.

Chemical and Physical Properties

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₇H₁₈BrN | [5] |

| Molecular Weight | 316.24 g/mol | [5] |

| CAS Number | 1280786-96-0 | [5] |

| Predicted Class | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) | [1][4] |

Synthesis and Chemical Characterization

The synthesis of this compound can be achieved through established methodologies for N-alkylation of cyclic amines. The following protocol is adapted from standard procedures for analogous compounds.[5]

Synthetic Protocol: Reductive Amination

This procedure outlines a common and effective method for synthesizing the target compound.

Rationale: This two-step process first creates the benzhydryl precursor and then couples it to the pyrrolidine ring. The use of a nitrogen atmosphere is critical to prevent oxidation and side reactions with atmospheric moisture.

-

Step 1: Synthesis of 4-Bromo-benzhydryl bromide.

-

Dissolve 4-bromobenzophenone (1 equivalent) in a suitable solvent such as methanol.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise at 0°C to reduce the ketone to the corresponding alcohol.

-

Stir the reaction for 2-3 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane (DCM).

-

Treat the resulting alcohol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to yield the bromide.

-

-

Step 2: N-Alkylation of Pyrrolidine.

-

Dissolve the 4-bromo-benzhydryl bromide (1 equivalent) in an anhydrous solvent like DCM or acetonitrile.[5]

-

Add pyrrolidine (1.2 equivalents) and a non-nucleophilic base such as triethylamine (TEA) (1.5 equivalents) to scavenge the HBr byproduct.[5]

-

Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.[5]

-

Monitor reaction completion via TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Predicted CNS Mechanism of Action

The primary mechanism of CNS activity for this compound is predicted to be the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by binding to and blocking DAT and NET.[1][2]

Synaptic Activity

Monoamine transporters are crucial for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal.[6] By inhibiting DAT and NET, the compound causes an accumulation of DA and NE in the synapse, leading to enhanced and prolonged stimulation of postsynaptic dopaminergic and noradrenergic receptors. This amplified signaling in key brain circuits, such as the mesolimbic pathway and prefrontal cortex, is the neurochemical basis for the expected psychostimulant effects. The relative lack of affinity for the serotonin transporter (SERT) is a defining characteristic of this class of compounds.[4]

Caption: Predicted mechanism of action at a monoaminergic synapse.

Pharmacological Evaluation: A Step-by-Step Guide

To empirically determine the CNS profile of this compound, a multi-tiered approach involving in-vitro and in-vivo assays is required.

Caption: A logical workflow for the comprehensive evaluation of the compound.

In-Vitro Assays: Target Affinity and Function

Objective: To quantify the binding affinity (Kᵢ) and functional inhibitory potency (IC₅₀) of the compound at DAT, NET, and SERT.

Protocol 1: Competitive Radioligand Binding Assay

Rationale: This assay measures the ability of the test compound to displace a known high-affinity radioligand from its target transporter, allowing for the calculation of its binding affinity.

-

Tissue Preparation:

-

Homogenize brain tissue from rodents (e.g., rat striatum for DAT, frontal cortex for NET) in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the pellet (containing the membranes) in fresh buffer. This process is repeated to wash the membranes.

-

Determine the protein concentration of the final membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET), and varying concentrations of the test compound.[4]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor, e.g., cocaine).

-

-

Incubation & Harvesting:

-

Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a set duration to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The transporters bound to the radioligand will be trapped on the filter.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification & Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate the specific binding (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

-

Table 1: Predicted Binding Affinity (Kᵢ, nM) Profile

| Transporter | Radioligand | Predicted Kᵢ (nM) | Selectivity Ratio |

|---|---|---|---|

| DAT | [³H]WIN 35,428 | 5 - 25 | ~1 |

| NET | [³H]Nisoxetine | 10 - 50 | ~2-3 (vs DAT) |

| SERT | [³H]Paroxetine | >1000 | >50 (vs DAT) |

In-Vivo Assays: Behavioral and Neurochemical Effects

Objective: To assess the physiological and behavioral effects of the compound in a living organism, directly linking its in-vitro profile to a functional CNS outcome.

Protocol 2: Locomotor Activity in Rodents

Rationale: NDRIs typically increase locomotor activity by elevating dopamine levels in the nucleus accumbens and striatum. This assay provides a robust measure of the compound's stimulant or depressant effects.[4]

-

Animal Acclimation:

-

Acclimate rodents (mice or rats) to the testing room and the open-field arenas (e.g., 40x40 cm boxes equipped with infrared beams) for at least 60 minutes before the experiment to reduce novelty-induced hyperactivity.

-

-

Drug Administration:

-

Administer the test compound via a relevant route (e.g., intraperitoneal, I.P.) at various doses. Include a vehicle control group.

-

-

Data Collection:

-

Immediately after injection, place the animals in the open-field arenas.

-

Record locomotor activity (e.g., total distance traveled, beam breaks) automatically using the system's software for a period of 60-120 minutes.

-

-

Analysis:

-

Analyze the data in time bins (e.g., 5-minute intervals) to observe the onset and duration of the drug's effect.

-

Compare the total activity of each dose group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in distance traveled indicates a psychostimulant effect.

-

Potential Toxicological Profile and Adverse Effects

The toxicological profile of this compound is expected to be consistent with other potent psychostimulants. The primary risks stem from excessive stimulation of the cardiovascular and central nervous systems.

-

Cardiovascular: Tachycardia (increased heart rate) and hypertension (high blood pressure) are common effects due to the potentiation of norepinephrine signaling.[1]

-

Neuropsychiatric: At higher doses, significant elevations in dopamine can lead to paranoia, agitation, hallucinations, and violent behavior.[1] Prolonged use carries a risk of addiction and dependence.

-

Other Sympathomimetic Effects: Users may experience dilated pupils, sweating, and bruxism (teeth grinding).[7]

Summary and Future Research Directions

This compound is a compelling research compound with a predicted profile as a potent and selective norepinephrine-dopamine reuptake inhibitor. Its structural design, particularly the para-bromo substitution, suggests an enhanced affinity for these monoamine transporters compared to its non-halogenated analogs.

Future research should focus on:

-